molecular formula C10H13ClO6 B14490430 trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate CAS No. 64374-68-1

trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate

Katalognummer: B14490430
CAS-Nummer: 64374-68-1
Molekulargewicht: 264.66 g/mol
InChI-Schlüssel: UMRVUCXZEZTPBF-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is an organic compound characterized by its unique structural features, including a cyclobutane ring substituted with a chlorine atom and three carboxylate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclobutane derivative with trimethyl orthoformate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired tricarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trimethyl (2S,4R)-4-methylcyclobutane-1,1,2-tricarboxylate
  • Trimethyl (2S,4R)-4-bromocyclobutane-1,1,2-tricarboxylate
  • Trimethyl (2S,4R)-4-fluorocyclobutane-1,1,2-tricarboxylate

Uniqueness

Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds with different substituents, such as methyl, bromine, or fluorine.

Eigenschaften

CAS-Nummer

64374-68-1

Molekularformel

C10H13ClO6

Molekulargewicht

264.66 g/mol

IUPAC-Name

trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate

InChI

InChI=1S/C10H13ClO6/c1-15-7(12)5-4-6(11)10(5,8(13)16-2)9(14)17-3/h5-6H,4H2,1-3H3/t5-,6-/m1/s1

InChI-Schlüssel

UMRVUCXZEZTPBF-PHDIDXHHSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@H](C1(C(=O)OC)C(=O)OC)Cl

Kanonische SMILES

COC(=O)C1CC(C1(C(=O)OC)C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.